B1577886 Brevinin-1Pc

Brevinin-1Pc

Cat. No.: B1577886
Attention: For research use only. Not for human or veterinary use.
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Description

Brevinin-1Pc is an antimicrobial peptide (AMP) belonging to the Brevinin-1 family, which was first isolated from the skin secretions of the northern leopard frog, Lithobates pipiens . These peptides are a crucial component of the innate immune system in amphibians . As a cationic and amphipathic peptide, this compound exhibits broad-spectrum activity against a range of microorganisms, including Gram-positive bacteria, Gram-negative bacteria, and fungi . Its primary mechanism of action is believed to be the disruption of microbial membranes. It can adopt an alpha-helical structure in hydrophobic environments, which facilitates its interaction with and permeabilization of the bacterial cell membrane, leading to cell death . This action is often explained by the "carpet-like" or "barrel-stave" models of membrane disruption . Research has specifically demonstrated its efficacy against the fungal pathogen Batrachochytrium dendrobatidis in vitro, making it a compound of interest in wildlife disease research . Beyond its direct antimicrobial effects, this compound serves as an important template for structure-activity relationship (SAR) studies. Researchers modify its structure, such as through amino acid substitutions, to enhance its antimicrobial properties, reduce potential cytotoxicity, and improve its therapeutic index . This peptide is provided as a high-purity (>95%) white to off-white crystalline powder for research purposes only. It is hygroscopic and must be stored at -20°C, protected from light . This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

bioactivity

Antibacterial, Antifungal

sequence

FLPIIASVAAKVFSKIFCAISKKC

Origin of Product

United States

Advanced Structural Elucidation and Conformational Dynamics of Brevinin 1pc

Spectroscopic Methodologies for Solution and Solid-State Structure Determination

The determination of the three-dimensional structure of Brevinin-1Pc relies on a combination of high-resolution spectroscopic techniques. These methods provide critical insights into the peptide's conformation both in solution and in environments that mimic its site of action, the cell membrane.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution, three-dimensional structure of peptides like this compound in solution. researchgate.net This method relies on the magnetic properties of atomic nuclei, allowing for the detailed analysis of molecular structure, dynamics, and interactions. slu.se For peptides, 2D NMR experiments such as TOCSY (Total Correlated Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are particularly crucial. TOCSY is used to identify the amino acid spin systems, while NOESY provides information about protons that are close in space (typically <5 Å), which is essential for defining the peptide's fold.

Conformational studies of this compound using NMR would involve dissolving the peptide in a suitable solvent, often a water/organic solvent mixture or in the presence of detergent micelles to simulate a membrane environment. By analyzing the pattern of NOE cross-peaks, distance restraints between protons can be calculated. These restraints, along with dihedral angle restraints derived from coupling constants, are then used as input for structure calculation algorithms to generate an ensemble of structures representing the peptide's conformational state in solution. rsc.org

Table 1: Common NMR Experiments for Peptide Structure Determination

NMR Experiment Information Gained
1D ¹H Provides an initial overview of the sample's complexity and proton chemical environments.
2D TOCSY Identifies coupled proton networks, allowing for the assignment of amino acid spin systems.
2D NOESY Detects through-space correlations between protons, providing inter-proton distance restraints crucial for 3D structure calculation.
2D COSY Reveals scalar coupling between protons, typically over two or three bonds, aiding in residue identification.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis in Membrane-Mimetic Environments

Circular Dichroism (CD) spectroscopy is a vital tool for rapidly assessing the secondary structure of peptides. nih.gov The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides and proteins. biorxiv.org The resulting CD spectrum in the far-UV region (typically 190-250 nm) is highly sensitive to the peptide's backbone conformation. tulane.edu

For this compound, CD spectroscopy is particularly useful for studying how its conformation changes upon interaction with membranes. researchgate.net By recording spectra in aqueous buffer versus in the presence of membrane-mimetic environments like lipid vesicles or detergent micelles, researchers can observe induced structural transitions. A random coil conformation in buffer might transition to a predominantly α-helical or β-sheet structure upon binding to a lipid surface. Specific spectral signatures indicate the type and extent of secondary structure:

α-Helix: Characterized by negative bands near 222 nm and 208 nm, and a positive band near 192 nm.

β-Sheet: Shows a negative band around 216-218 nm and a positive band around 195-200 nm. tulane.edu

Random Coil: Typically exhibits a strong negative band near 200 nm.

Deconvolution algorithms can be applied to CD spectra to estimate the percentage of each secondary structural element. bbk.ac.uk

Table 2: Illustrative Secondary Structure Content of an Antimicrobial Peptide from CD Spectroscopy

Environment α-Helix (%) β-Sheet (%) Random Coil (%)
Aqueous Buffer 5 15 80
SDS Micelles 65 5 30
POPC Vesicles 50 10 40

This table is illustrative of typical results for antimicrobial peptides and does not represent specific reported data for this compound.

Advanced Mass Spectrometry Techniques for Structural Confirmation and Post-Translational Modifications

Mass spectrometry (MS) is an essential analytical technique for the primary structural confirmation of peptides like this compound. bcreptilesandamphibians.ca High-resolution MS provides a highly accurate measurement of the peptide's molecular weight, which can be compared to the theoretical mass calculated from its amino acid sequence. This comparison serves to verify the correct synthesis or isolation of the peptide.

Furthermore, advanced MS techniques, particularly tandem mass spectrometry (MS/MS), are indispensable for identifying and locating potential post-translational modifications (PTMs). biocompare.comnih.gov PTMs are covalent changes to amino acids after translation and can include modifications like amidation, phosphorylation, or glycosylation. youtube.com During an MS/MS experiment, the peptide ion is isolated and fragmented, producing a spectrum of fragment ions. This fragmentation pattern allows for the sequencing of the peptide and the identification of any amino acid residues that have a mass shift corresponding to a specific modification. nih.gov For many antimicrobial peptides, a common PTM is C-terminal amidation, which neutralizes the charge of the terminal carboxyl group and can be critical for activity.

Computational Modeling and Molecular Dynamics Simulations of this compound

Complementing experimental techniques, computational approaches provide unparalleled insight into the conformational dynamics and membrane-interaction mechanisms of this compound at an atomic level.

Prediction of Three-Dimensional Structures and Conformational Ensembles

Predicting the three-dimensional (3D) structure of a peptide from its amino acid sequence is a fundamental goal in structural biology. uw.edunih.gov For peptides like this compound, which may not be amenable to crystallization, computational methods such as ab initio prediction and homology modeling are employed. researchgate.net

Ab initio (or de novo) prediction: These methods, such as the PEP-FOLD server, predict the peptide's structure from the sequence alone, without relying on a template structure. univ-paris-diderot.fr They often use knowledge of the preferred conformations of short amino acid fragments and a physics-based force field to assemble and rank potential 3D models. univ-paris-diderot.fr

Homology Modeling: If a structurally similar peptide (a homolog) has a known experimental structure, it can be used as a template to build a model of this compound.

These prediction methods generate not just a single structure, but often a conformational ensemble, representing a collection of low-energy states the peptide can adopt. This provides a more realistic view of the peptide's flexibility.

Simulation of this compound Behavior in Model Membrane Systems

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations can reveal the detailed dynamics of its interaction with a model cell membrane. researchgate.netresearchgate.net

The simulation is typically set up by placing a predicted or experimentally determined structure of this compound near a computationally built lipid bilayer (e.g., a mixture of POPE and POPG lipids to mimic a bacterial membrane). researchgate.netlibretexts.org The system is then solvated with water and ions, and the interactions between all atoms are governed by a molecular mechanics force field. The simulation proceeds by solving Newton's equations of motion for each atom, allowing researchers to observe how the peptide approaches, inserts into, and potentially disrupts the model membrane on a timescale of nanoseconds to microseconds. nih.govmdpi.com These simulations provide insights into the orientation of the peptide within the bilayer, the specific amino acid residues that anchor it to the membrane, and the resulting changes in membrane properties.

Table 3: Key Parameters in a Typical Molecular Dynamics Simulation of a Peptide-Membrane System

Parameter Typical Value/Setting Purpose
Force Field CHARMM36m, AMBER Defines the potential energy function for all atoms in the system.
Membrane Model POPC/POPG (3:1) Bilayer Represents a simplified bacterial cell membrane.
Water Model TIP3P Explicitly represents the solvent environment.
Simulation Time 100 ns - 2 µs The duration over which the system's dynamics are observed.
Ensemble NPT (Isothermal-isobaric) Maintains constant number of particles, pressure, and temperature.

Influence of Environmental Factors on this compound Conformation and Stability

The three-dimensional structure of this compound, like other antimicrobial peptides, is not fixed but rather dynamically influenced by its surrounding environment. Factors such as the solvent, temperature, and pH play a crucial role in dictating its conformational state, which in turn is intrinsically linked to its biological activity and stability. In aqueous solutions, many Brevinin family peptides, including this compound, tend to exist in a disordered or random coil conformation. researchgate.netnih.gov However, this structure undergoes a significant transformation in the presence of membrane-mimicking environments.

Solvent and Membrane-Mimetic Environments

The transition from an aqueous to a hydrophobic or membrane-like environment is a key determinant of the structure of this compound. In environments that mimic the lipid bilayer of a cell membrane, such as in the presence of trifluoroethanol (TFE) or detergents like sodium dodecyl sulfate (B86663) (SDS) and dodecylphosphocholine (B1670865) (DPC), Brevinin peptides adopt a more defined secondary structure. nih.govnih.gov Specifically, they fold into an amphipathic α-helical structure. nih.gov This induced helicity is a common feature of many antimicrobial peptides and is critical for their interaction with and disruption of microbial membranes.

For instance, studies on a related peptide, Brevinin-1BYa, have shown that in a TFE-water mixture or in the presence of SDS and DPC micelles, the peptide forms a flexible helix-hinge-helix motif. nih.gov The helical segments are positioned parallel to the surface of the micelle, with the hydrophobic residues oriented towards the core of the micelle and the hydrophilic residues facing outwards. nih.govnih.gov This arrangement facilitates the peptide's association with the membrane surface. It is postulated that this α-helical structure is what allows the peptide to perturb the phospholipid bilayer of target membranes, ultimately leading to microbial cell death. nih.gov The interaction with lipids can stabilize certain conformations of the peptide, which may alter its activity. biorxiv.org

Table 1: Conformational Changes of Brevinin Peptides in Different Environments

Environment Predominant Conformation Reference
Aqueous Solution Random Coil nih.govnih.gov
Trifluoroethanol (TFE) α-helical nih.govnih.gov
Sodium Dodecyl Sulfate (SDS) Micelles α-helical nih.gov
Dodecylphosphocholine (DPC) Micelles α-helical nih.gov

Influence of pH and Temperature

The stability and conformation of peptides are also sensitive to changes in pH and temperature. While specific detailed studies on the isolated effects of pH and temperature on this compound are not extensively documented in the provided search results, general principles of peptide chemistry and studies on other peptides suggest these factors are significant. For many peptides, variations in pH can alter the protonation state of ionizable side chains, such as those of lysine, which can affect electrostatic interactions both within the peptide and with its environment. This can lead to conformational changes and affect stability. nih.govbiointerfaceresearch.com

Similarly, temperature can influence the conformational dynamics of peptides. biointerfaceresearch.com Increased temperature can provide the energy to overcome conformational barriers, potentially leading to unfolding or aggregation. The stability of the native, functional conformation of a peptide is often confined to a specific temperature range. Peptides that can alter their conformation in response to pH or temperature changes could have potential applications. researchgate.netnih.gov The content of certain modifications in bacterial cell walls, which can confer resistance to antimicrobial peptides, can be dependent on environmental factors like pH and temperature. semanticscholar.org

Table 2: Investigated Environmental Factors and Their General Effects on Peptide Conformation

Factor General Effect on Peptide Structure Potential Consequence for this compound Reference
Solvent Polarity Influences the extent of secondary structure formation. Hydrophobic environments tend to induce helical structures. Transition from random coil in water to α-helix in membrane environments. nih.govnih.gov
pH Alters the charge of ionizable amino acid residues, affecting electrostatic interactions and overall conformation. Changes in net charge could influence membrane interaction and stability. nih.govbiointerfaceresearch.com
Temperature Affects the kinetic energy of the molecule, potentially leading to the disruption of non-covalent interactions and unfolding at higher temperatures. The stability of the active α-helical conformation is likely temperature-dependent. biointerfaceresearch.comnih.gov

Biosynthesis and Genetic Determinants of Brevinin 1pc

Identification of Natural Biological Sources and Tissues Producing Brevinin-1Pc

This compound is a naturally occurring antimicrobial peptide that has been identified in the skin secretions of the Northern Leopard Frog, Rana pipiens (also known as Lithobates pipiens). core.ac.ukresearchgate.netoup.comgoogle.com The skin of amphibians is a crucial organ for their survival, providing a first line of defense against a wide array of pathogens in their environment. nih.gov Within the skin, specialized structures known as granular glands are responsible for the synthesis, storage, and secretion of a cocktail of bioactive molecules, including this compound. nih.gov

These peptides are not continuously released but are secreted in response to stimuli such as injury or stress, effectively creating a chemical shield against microbial invasion. While the primary source of this compound is the skin, peptides belonging to the broader brevinin family have also been found in the gastric tissues of other frog species like Rana esculenta, suggesting that the distribution of these peptides may not be strictly limited to dermal tissues. google.com

SpeciesPeptideTissue Source
Rana pipiens (Northern Leopard Frog)This compoundSkin Secretions researchgate.netoup.comgoogle.com
Rana esculentaBrevinin family peptidesGastric Tissue google.com

Precursor Processing and Enzymatic Maturation Pathways of this compound

The synthesis of this compound, like most secreted peptides, involves a multi-step process that begins with a larger precursor protein. This precursor, often referred to as a prepropeptide, is encoded by the corresponding gene and is composed of several distinct domains: a signal peptide, an acidic propiece, and the sequence of the mature peptide itself. nih.govfrontiersin.org

The journey from precursor to active peptide is a carefully orchestrated series of enzymatic events:

Transcription and Translation : The gene encoding the this compound precursor is first transcribed into messenger RNA (mRNA) within the nucleus of the granular gland cell. nih.gov This mRNA is then translated into the prepropeptide on ribosomes.

Signal Peptide Cleavage : The N-terminal signal peptide acts as a targeting signal, directing the precursor protein into the endoplasmic reticulum. Once inside, the signal peptide is cleaved off by a signal peptidase, resulting in a propeptide.

Propiece Cleavage : The propeptide is then transported through the secretory pathway. A crucial step in maturation involves the enzymatic cleavage at specific recognition sites flanking the mature peptide sequence. In many amphibian antimicrobial peptides, this cleavage is performed by proprotein convertases at a specific site, often a lysine-arginine (KR) pair. frontiersin.org

C-terminal Disulfide Bond Formation : A hallmark of the Brevinin-1 (B586460) family is the presence of a "Rana box," a disulfide bridge formed between two cysteine residues near the C-terminus. frontiersin.orgnih.gov This cyclization is essential for the peptide's structure and function.

Post-translational Modifications : While not explicitly detailed for this compound, many antimicrobial peptides undergo further modifications, such as C-terminal amidation, which can enhance their stability and activity.

This intricate maturation pathway ensures that the potent antimicrobial activity of this compound is unleashed only when and where it is needed, preventing potential harm to the frog's own cells. nih.govchemrxiv.org

Genetic Basis and Gene Expression Regulation of this compound Biosynthesis

The production of this compound is rooted in the frog's genetic code. The genes encoding antimicrobial peptides like this compound are often found in multiple copies within the genome, suggesting that gene duplication has been a significant evolutionary driver in creating a diverse arsenal (B13267) of defense molecules. core.ac.uk In some leopard frog species, a single individual can possess multiple genes for brevinin-1 family peptides. core.ac.uk

The structure of these genes typically reflects the precursor protein they encode, with distinct exons for the signal peptide, the acidic propiece, and the mature peptide. nih.gov The expression of these genes is not constant but is regulated in response to various factors. Studies on related brevinin peptides have shown that gene expression can be influenced by developmental stage, with significant increases observed during metamorphosis as the tadpole transitions to a terrestrial froglet. oup.combiologists.com

Furthermore, environmental stressors and pathogen exposure can trigger the upregulation of antimicrobial peptide gene expression. biologists.com This regulation allows the frog to mount a rapid and robust defense when faced with an immunological challenge. The presence of specific regulatory elements in the promoter regions of these genes likely plays a key role in controlling their transcription. antoniocasella.eu

Evolutionary and Phylogenetic Relationships of this compound Precursors within Amphibian Lineages

The study of this compound and its precursors provides valuable insights into the evolutionary history of ranid frogs. The amino acid sequences of brevinin-1 peptides are highly variable between different species, yet they retain a conserved structural framework. biologists.com This combination of variability and conservation makes them excellent markers for phylogenetic analysis.

Cladistic analyses based on the amino acid sequences of brevinin-1 peptides have been used to clarify the evolutionary relationships between different frog species. core.ac.uk For instance, such analyses support the division of North American frogs from the family Ranidae into the genera Rana and Lithobates. core.ac.uk

The diversity within the brevinin-1 family is thought to have arisen through a process of gene duplication followed by accelerated evolution in the region encoding the mature peptide. core.ac.ukmdpi.com This rapid evolution is likely driven by the constant selective pressure exerted by evolving pathogens, leading to an "evolutionary arms race" where the frog's defenses must continually adapt to new microbial threats. The high degree of similarity among brevinin-1 peptides within closely related species suggests that these gene duplication events are relatively recent in evolutionary terms. nih.gov

The phylogenetic tree of brevinin-1 peptides, including sequences from various Rana species, illustrates how these peptides cluster according to the evolutionary relationships of the frogs from which they were isolated. nih.gov This underscores the utility of these molecules not only as a defense mechanism but also as a tool for understanding amphibian evolution.

Mechanistic Investigations of Brevinin 1pc Bioactivity at the Molecular and Cellular Levels

Interactions with Biological Membranes and Lipid Bilayers

The primary mechanism of action for Brevinin-1Pc, consistent with many AMPs, involves the perturbation of biological membranes. nih.govnih.gov This interaction is governed by the peptide's physicochemical properties, such as its cationic nature and amphipathic α-helical structure, which it adopts in a hydrophobic, membrane-mimicking environment. nih.gov The presence of cationic amino acid residues facilitates an initial electrostatic attraction to the negatively charged components of target cell membranes. nih.gov

Once attracted to the membrane surface, Brevinin-family peptides disrupt the lipid bilayer through several proposed mechanisms. While a single model may not fully encapsulate the process, the "barrel-stave" and "carpet-like" models are two primary hypotheses for how these peptides compromise membrane integrity. nih.govnih.gov

Barrel-Stave Model : In this model, the peptides insert themselves into the membrane, orienting perpendicularly to the lipid bilayer. They then aggregate to form a transmembrane pore or channel, resembling the staves of a barrel. The hydrophilic regions of the peptides face inward to form the lumen of the pore, while the hydrophobic regions remain in contact with the lipid acyl chains of the membrane. nih.govgoogle.com This pore formation disrupts the cell's osmotic balance, leading to leakage of intracellular contents and cell death. google.com

Carpet-Like Model : Alternatively, the "carpet" model suggests that the peptides accumulate on the surface of the membrane, lying parallel to the lipid headgroups. nih.gov This "carpeting" effect disrupts the curvature and stability of the membrane. Once a critical concentration is reached, the peptides cause a detergent-like disintegration of the membrane into micelle-like structures, leading to catastrophic membrane disruption without forming discrete pores. nih.govnih.gov A variation of this is the "toroidal pore" model, where the peptides and associated lipid headgroups bend inward to form a pore, creating a continuous channel lined by both peptides and lipids. nih.gov

For Brevinin-family peptides, evidence suggests that the mechanism can be a combination of these models, potentially starting with a carpet-like accumulation that progresses to pore formation or generalized membrane disruption. mdpi.com

The interaction of Brevinin-family peptides with membranes is investigated using various biophysical techniques that measure membrane binding and permeabilization.

Fluorescence Spectroscopy : This technique is used to study the peptide's structural changes upon membrane interaction. In an aqueous solution, Brevinin-1 (B586460) peptides typically exist in a random coil conformation. nih.gov However, in the presence of a membrane-mimicking hydrophobic environment, such as sodium dodecyl sulfate (B86663) (SDS) micelles or lipid vesicles, they adopt an amphipathic α-helical structure. nih.govfrontiersin.org This conformational change is a critical step for membrane insertion and perturbation.

SYTOX Green Assays : The SYTOX Green assay is a widely used method to quantify membrane permeabilization. nih.gov SYTOX Green is a high-affinity nucleic acid stain that cannot cross the intact membrane of a living cell. thermofisher.com When a peptide like this compound disrupts the membrane, the dye enters the cell, binds to intracellular nucleic acids, and emits a bright green fluorescence. thermofisher.comjsmrs.jp The intensity of this fluorescence is proportional to the degree of membrane damage. pubcompare.ai Studies on Brevinin-1 analogues have confirmed that membrane disruption is a primary mode of action, as demonstrated by rapid increases in SYTOX Green fluorescence upon peptide treatment. nih.gov

Table 1: Biophysical Techniques for Studying Peptide-Membrane Interactions

TechniquePrincipleInformation GainedReference
Fluorescence Spectroscopy Measures changes in the fluorescence of intrinsic (e.g., Tryptophan) or extrinsic probes to monitor peptide conformation and binding.Conformational changes of the peptide (e.g., random coil to α-helix) upon binding to membranes. nih.govfrontiersin.org
SYTOX Green Assay A fluorescent dye that only enters cells with compromised membranes, where it binds to nucleic acids and fluoresces strongly.Quantifies the extent and kinetics of membrane permeabilization and cell death. nih.govthermofisher.comjsmrs.jp

A key feature of this compound and other AMPs is their selective toxicity toward microbial cells over host eukaryotic cells. nih.gov This selectivity is largely determined by the differences in lipid composition between prokaryotic and eukaryotic membranes. nih.govwikipedia.org

Prokaryotic Membranes : Bacterial cell membranes are rich in anionic (negatively charged) phospholipids (B1166683), such as phosphatidylglycerol and cardiolipin. nih.gov The net positive charge of cationic peptides like this compound results in a strong electrostatic attraction to these negatively charged surfaces, facilitating initial binding and subsequent membrane disruption. nih.gov

Eukaryotic Membranes : In contrast, the outer leaflet of mammalian cell membranes is typically composed of zwitterionic (electrically neutral) phospholipids like phosphatidylcholine and sphingomyelin. biorxiv.orgnih.gov This lack of negative charge on the surface reduces the initial electrostatic attraction for cationic peptides, contributing to their lower toxicity toward eukaryotic cells. nih.gov While the inner leaflet contains anionic lipids like phosphatidylserine, these are not normally exposed to the extracellular environment. nih.gov

This charge-based selectivity allows this compound to preferentially target and disrupt bacterial membranes while leaving host cells relatively unharmed. nih.gov

Biophysical Characterization of Membrane Binding and Insertion (e.g., Fluorescence Spectroscopy, SYTOX Green Assays)

Modulation of Cellular Processes and Identification of Molecular Targets

Beyond direct membrane lysis, Brevinin-family peptides can modulate various intracellular processes, often as a downstream consequence of membrane interaction or by engaging with intracellular targets after translocation across the membrane.

Once the primary barrier of the plasma membrane is breached, peptides can interact with internal organelles, particularly mitochondria, leading to further cellular dysfunction.

ATP Levels : The disruption of both the plasma membrane and mitochondrial function inevitably leads to a decline in intracellular ATP levels. nih.govnih.gov The loss of the proton motive force across the mitochondrial membrane halts ATP synthesis via oxidative phosphorylation. aminer.cn Furthermore, the cell expends remaining ATP in a futile attempt to pump out ions entering through pores in the plasma membrane, leading to rapid depletion of cellular energy reserves. plos.orgnih.gov Studies on cells treated with Brevinin-2R have confirmed a marked decrease in total cellular ATP content, which is an early indicator of peptide-induced cell death. nih.govnih.gov

Table 2: Effects of Brevinin-Family Peptides on Intracellular Processes

Intracellular ProcessObserved EffectConsequence for the CellReference
Mitochondrial Membrane Potential (ΔΨm) Decrease/DepolarizationImpaired ATP synthesis, potential initiation of apoptosis. nih.govmdpi.comnih.govmdpi.com
Intracellular ATP Levels DepletionEnergy crisis, inability to maintain essential cellular functions, cell death. nih.govnih.govaminer.cn

While the primary mechanism for many Brevinin-family peptides is direct membrane disruption, which does not require a specific chiral receptor, some AMPs can also engage in receptor-mediated signaling. nih.gov This is particularly relevant for immunomodulatory effects observed with some peptides.

For Brevinin-family peptides, a mechanism based on interaction with specific receptors is generally considered less likely for its direct antimicrobial action, a hypothesis supported by experiments showing that synthetic analogues made of D-amino acids (the mirror image of natural L-amino acids) retain similar activity. nih.gov However, some Brevinins have been shown to interact with cell surface components. For instance, Brevinin-1GHd was found to bind to the surface of RAW 264.7 cells in a concentration-dependent manner, suggesting it may interact with surface receptors to exert anti-inflammatory effects, potentially involving Toll-like receptors (TLRs). frontiersin.org Signal transduction is the process by which a signal is transmitted through a cell as a series of molecular events, often involving protein phosphorylation, which ultimately results in a cellular response. ebsco.comproteogenix.science While direct evidence for this compound engaging in specific signal transduction pathways for its antimicrobial effect is limited, the possibility of it interacting with surface molecules to trigger secondary cellular responses cannot be entirely ruled out, especially in the context of more complex biological systems. frontiersin.org

Synthetic Strategies and Chemical Modification of Brevinin 1pc for Research

Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Methodologies for Brevinin-1Pc Production

The primary method for producing this compound and its analogs is Solid-Phase Peptide Synthesis (SPPS) . bachem.com This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is anchored to an insoluble polymer resin. bachem.com SPPS offers several advantages, including the ability to synthesize peptides in a controlled and efficient manner, simplified purification processes, and the potential for automation. bachem.comgoogle.com A common approach utilizes Fmoc (9-fluorenylmethoxycarbonyl) chemistry, where the Fmoc group protects the N-terminus of the amino acid and is removed at each cycle to allow for the addition of the next amino acid. google.comnih.gov

Key steps in the SPPS of this compound include:

Resin Selection: A suitable resin, such as a 4-(2,4-dimethoxy-phenyl-Fmoc-aminomethyl)phenoxyacetamido-ethyl resin, is used as the solid support. google.com

Amino Acid Coupling: Protected amino acid derivatives are activated and coupled to the growing peptide chain. google.com

Deprotection: The Nα-protecting group is cleaved to allow for the next coupling reaction. bachem.com

Cleavage: Once the full peptide sequence is assembled, it is cleaved from the resin, typically using an acidolytic method. bachem.com

While SPPS is the dominant method, solution-phase peptide synthesis can also be employed, though it is generally more time-consuming and complex for longer peptides like this compound.

Design and Synthesis of this compound Analogs and Derivatives for Mechanistic Probing

The design and synthesis of this compound analogs are crucial for understanding its mechanism of action and for developing peptides with enhanced antimicrobial activity and reduced toxicity. nih.govnih.gov Modifications often focus on altering the peptide's physicochemical properties, such as hydrophobicity, net charge, and secondary structure. nih.govmdpi.com

Amino Acid Substitution: A common strategy involves substituting specific amino acid residues to probe their role in the peptide's function. thermofisher.com

D-Amino Acid Substitution: Replacing L-amino acids with their D-isomers can increase the peptide's resistance to proteolytic degradation without significantly altering its original function. nih.gov

Hydrophobicity and Cationicity: The balance between hydrophobicity and cationic charge is critical for the activity of AMPs. nih.gov Studies on brevinin family peptides have shown that modifying these properties can impact both antimicrobial efficacy and hemolytic activity. nih.govmdpi.com For instance, substitutions with arginine have been shown to enhance activity against Gram-positive bacteria, while histidine substitutions can reduce hemolytic activity, improving selectivity. nih.gov

"Rana Box" Modification: The C-terminal "Rana box" cyclic domain, characterized by a disulfide bridge, is a key feature of Brevinin-1 (B586460) peptides. nih.govresearchgate.net Analogs where this disulfide bridge is removed or its position is altered have been synthesized to investigate its importance for structural stability and biological activity. mdpi.com For example, replacing the cysteine residues with serine results in an acyclic analog with significantly reduced hemolytic activity. researchgate.net

Truncation and Hybridization: Researchers have also explored creating shorter, active fragments of brevinins or hybrid peptides that combine sequences from different AMPs to develop novel molecules with improved properties. mdpi.comresearchgate.net

Site-Specific Labeling and Conjugation of this compound for Imaging and Probe Development

To visualize the interaction of this compound with bacterial membranes and to track its localization within biological systems, site-specific labeling with fluorescent probes or other tags is employed. nih.govnih.gov This allows for detailed mechanistic studies and the development of diagnostic tools. nih.gov

Fluorescent Labeling:

Fluorescent dyes can be attached to the peptide, often at the N-terminus, to ensure that only full-length, correctly synthesized peptides are labeled. thermofisher.com This technique is instrumental in fluorescence microscopy studies to observe the peptide's distribution and effects on cell morphology. nih.gov

The choice of fluorophore is important, as its size and properties can potentially perturb the peptide's function. univr.it

Radiolabeling for Imaging:

For in vivo imaging applications like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), this compound can be conjugated with chelating agents that can bind to radionuclides. genovis.commdpi.com

Site-specific conjugation is crucial for creating a homogeneous population of labeled probes, which is essential for obtaining reproducible pharmacokinetic and pharmacodynamic data. nih.govsemanticscholar.org This can be achieved by introducing a unique reactive group, such as a cysteine residue, at a specific position in the peptide sequence for targeted conjugation. nih.gov

Purification and Characterization of Synthetic this compound and Its Analogs

After synthesis, crude peptides must be purified and characterized to ensure their identity and purity.

Purification:

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying synthetic peptides like this compound. google.comnih.gove-fas.org The peptide is passed through a column (e.g., a C18 column) and eluted with a gradient of an organic solvent like acetonitrile (B52724) in water. google.comresearchgate.net This separates the desired peptide from impurities and truncated sequences. google.com

Characterization:

Mass Spectrometry: Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are used to confirm the molecular weight of the synthesized peptide, verifying that the correct sequence has been assembled. nih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the three-dimensional structure of the peptide in different environments, providing insights into how it interacts with membranes. researchgate.net

Circular Dichroism (CD) Spectroscopy: This technique is used to analyze the secondary structure of the peptide (e.g., α-helical content) in various solutions, such as in the presence of membrane-mimicking environments like trifluoroethanol. nih.gov

Structure Activity Relationship Sar Studies of Brevinin 1pc

Role of Specific Amino Acid Residues in Brevinin-1Pc Bioactivity and Selectivity

Key Residues and Motifs:

Invariant Residues: Across the Brevinin-1 (B586460) family, four amino acid residues are typically invariant: Alanine-9 (Ala⁹), Cysteine-18 (Cys¹⁸), Lysine-23 (Lys²³), and Cysteine-24 (Cys²⁴). nih.gov These conserved positions are integral to maintaining the structural and functional core of the peptide.

The "Rana Box": The C-terminal end of Brevinin-1 peptides features a highly-conserved disulfide-bridged heptapeptide (B1575542) domain known as the "Rana box" (Cys¹⁸-(Xaa)₄-Lys-Cys²⁴). nih.govresearchgate.netmdpi.com This cyclic structure, formed by the disulfide bond between Cys¹⁸ and Cys²⁴, is crucial for structural stability. researchgate.net While some studies on analogues have shown that eliminating the bridge doesn't completely abolish antimicrobial activity, it often reduces hemolytic activity, indicating its role in both potency and selectivity. nih.gov

Proline Hinge: A Proline (Pro) residue is often found around position 14 in Brevinin-1 peptides. nih.govmdpi.com This residue induces a stable kink or hinge in the peptide's helical structure, which can influence its interaction with membranes. nih.govresearchgate.net Altering this Proline residue to an Alanine has been shown to enlarge the helical domain, leading to increased cytotoxicity. researchgate.net

Cationic Residues (Lysine, Arginine): The presence of cationic amino acids like Lysine (Lys) is fundamental to the initial interaction of brevinins with the negatively charged components of bacterial membranes. nih.gov Studies on the analogue brevinin-1pl have explored substituting Lysine with Arginine. The results indicate that Arginine substitutions can enhance hemolytic activity and accelerate bactericidal kinetics. frontiersin.org For instance, replacing all Lysine residues with Arginine in brevinin-1pl-5R enhanced its activity against Gram-positive bacteria but significantly reduced its potency against Gram-negative bacteria. nih.gov This highlights that the type and position of cationic residues can fine-tune the peptide's spectrum of activity.

Histidine Substitution: Introducing Histidine (His) residues has also been explored as a design strategy. In the brevinin-1pl-3H analogue, substituting certain residues with Histidine led to potent antifungal activity while concurrently reducing hemolytic activity, suggesting a path toward more selective antimicrobial agents. nih.govfrontiersin.org

N-Terminal Hydrophobic Residues: The N-terminal domain of brevinin-1 peptides is typically hydrophobic. researchgate.netnih.govmdpi.com Deletion of just three amino acids from the N-terminus of brevinin-1E dramatically reduced its hemolytic activity without a major loss of antimicrobial potency, demonstrating the critical role of this region in cytotoxicity. nih.gov

The following table details the effects of amino acid substitutions in a brevinin-1 analogue, brevinin-1pl, providing insight into the roles of specific residue types.

Peptide AnalogueSubstitution DetailsKey Findings on Bioactivity
brevinin-1pl-2R Lysine at positions 22 and 23 replaced with Arginine. frontiersin.orgAntimicrobial activity comparable to the parent peptide; enhanced bactericidal kinetics. nih.govfrontiersin.org
brevinin-1pl-5R All five Lysine residues replaced with Arginine. nih.govReduced activity against Gram-negative bacteria; slightly enhanced activity against some Gram-positive bacteria. nih.govfrontiersin.org
brevinin-1pl-6K An additional Lysine residue introduced. nih.govReduced activity against Gram-positive bacteria, likely due to a corresponding decrease in hydrophobicity. nih.govfrontiersin.org
brevinin-1pl-3H Three residues substituted with Histidine. nih.govPotent antifungal activity; reduced hemolytic activity and diminished activity against Gram-negative bacteria, indicating improved selectivity. nih.govfrontiersin.org

Impact of Peptide Length, Net Charge, Hydrophobicity, and Amphiphilicity on Function

Peptide Length: Brevinin-1 family peptides are typically around 24 residues long. nih.gov Studies involving the truncation of related peptides show a clear correlation between the length of the peptide and its antimicrobial efficacy. mdpi.com Significant truncation, especially of the N-terminal hydrophobic domain or the C-terminal Rana box, often leads to a loss of activity, as the peptide may no longer be able to form a functional secondary structure or effectively span the bacterial membrane. mdpi.commdpi.com

Net Charge: Brevinin-1 peptides are cationic, a feature that facilitates their initial electrostatic attraction to the anionic surfaces of bacterial membranes. researchgate.net As a general principle, increasing the net positive charge tends to enhance antimicrobial activity. However, an excessively high net charge can also increase interaction with the zwitterionic membranes of eukaryotic cells, such as red blood cells, leading to higher hemolytic activity. Therefore, an optimal net charge is required to balance potency and selectivity. researchgate.net For example, adding a Lysine residue to brevinin-1pl (creating brevinin-1pl-6K) increased the net charge but decreased its activity against Gram-positive bacteria, demonstrating that charge alone is not the sole determinant of efficacy. nih.gov

Hydrophobicity: This property, determined by the proportion of nonpolar amino acid residues, governs the peptide's ability to insert into and disrupt the lipid bilayer of the microbial membrane. researchgate.net Increased hydrophobicity often correlates with stronger antimicrobial and hemolytic activity. nih.govtums.ac.ir However, excessive hydrophobicity is a major factor in cytotoxicity towards mammalian cells. tums.ac.ir A delicate balance between hydrophobicity and net charge is essential for effective and selective antimicrobial action. tums.ac.ir

Amphiphilicity: This refers to the segregation of hydrophobic and hydrophilic amino acid residues on opposite faces of the peptide's secondary structure, typically an α-helix. This arrangement is critical for membrane interaction, allowing the hydrophilic face to interact with the aqueous environment and lipid headgroups, while the hydrophobic face penetrates the nonpolar core of the membrane. nih.gov The resulting amphipathic structure is fundamental to the membrane-disrupting mechanisms of many AMPs. nih.govmdpi.com

The table below compares the physicochemical properties of this compound with some of its related peptides from the same species (Rana pipiens).

Peptide NameSequenceNet ChargeMinimal Inhibitory Concentration (MIC, μM) vs S. aureusMinimal Inhibitory Concentration (MIC, μM) vs E. coli
Brevinin-1Pa FLPIIAGVAAKVFPKIFCAISKKC+4714
Brevinin-1Pb FLPIIAGIAAKVFPKIFCAISKKC+4514
This compound FLPIIASVAAKVFSKIFCAISKKC+475
Brevinin-1Pd FLPIIASVAANVFSKIFCAISKKC+32778

Data sourced from an overview of the Brevinin superfamily. nih.gov

Conformational Requirements for Optimized Biological Activity (e.g., alpha-helical structure)

The biological activity of this compound is critically dependent on its ability to adopt a specific three-dimensional conformation upon interacting with a target membrane. In an aqueous solution, brevinin-1 peptides typically exist in a disordered or random coil state. nih.gov However, in the presence of a hydrophobic, membrane-mimicking environment (such as trifluoroethanol or a lipid bilayer), they fold into a distinct amphipathic α-helical structure. nih.govmdpi.com

This conformational change is essential for its mechanism of action. nih.govmdpi.com The α-helix aligns the peptide's hydrophobic residues on one face and its cationic/hydrophilic residues on the opposite face. mdpi.com This amphipathic structure allows the peptide to lie parallel to the membrane surface (as in the "carpet-like" model) or insert into the membrane to form pores (as in the "barrel-stave" model), ultimately leading to membrane permeabilization and cell death. nih.govnih.gov

Several structural features contribute to the formation and stability of this α-helical conformation:

The C-terminal "Rana Box": The disulfide bridge within the Rana box provides significant conformational constraint, helping to stabilize the peptide's structure. researchgate.netnih.gov

Proline Hinge: The Pro¹⁴ residue can introduce a kink, dividing the peptide into two helical domains, which may be important for its specific mode of interaction with the membrane bilayer. nih.govresearchgate.net

Amino Acid Composition: The intrinsic helical propensity of the amino acids in the sequence dictates the stability of the α-helix once formed.

Studies on brevinin analogues have confirmed the importance of the α-helical structure. Increasing the proportion of the α-helix in a peptide can increase its bioactivity to a certain extent. nih.gov Circular dichroism spectroscopy on various brevinin-1 analogues consistently shows a transition from random coil to α-helix in membrane-mimetic solvents, and this transition is correlated with their biological function. nih.govnih.govfrontiersin.org

Rational Design Principles for Modifying this compound for Enhanced Research Utility

SAR studies provide a foundation for the rational design of novel peptides based on the this compound scaffold. The primary goal of these modifications is to create analogues with enhanced antimicrobial potency, a broader spectrum of activity, and improved selectivity (i.e., reduced cytotoxicity to host cells). frontiersin.orgresearchgate.net

Key design principles derived from research on brevinin-1 peptides include:

Modulating Charge and Hydrophobicity:

Amino Acid Substitution: Strategically substituting or adding cationic residues (e.g., Lysine, Arginine) can increase the net positive charge to enhance initial binding to bacterial membranes. nih.govfrontiersin.org However, this must be balanced, as excessive charge or hydrophobicity can increase hemolysis. tums.ac.ir Substituting specific residues with less hydrophobic ones or truncating parts of the N-terminal hydrophobic domain can effectively reduce cytotoxicity. researchgate.netnih.gov

Stabilizing or Modifying the Alpha-Helical Structure:

Proline Substitution: Replacing the central Proline hinge with an amino acid that is a stronger helix-former (like Alanine) can increase helicity, but this may also increase cytotoxicity by creating a longer, uninterrupted hydrophobic surface. researchgate.net

"Rana Box" Modification: Moving the Rana box from the C-terminus to a central position has been shown to significantly decrease hemolytic activity in an analogue, although it also reduced antimicrobial potency. nih.gov This indicates that the location of this stabilizing loop is critical for balancing efficacy and toxicity.

N-Terminal Truncation and Modification:

The N-terminal region is a key determinant of cytotoxicity. nih.gov Rational truncation of N-terminal residues is a viable strategy to decrease hemolytic activity while potentially retaining useful antimicrobial activity. researchgate.netresearchgate.net

Improving Selectivity through Specific Residues:

The introduction of Histidine residues has been shown to confer potent antifungal activity while lowering hemolysis in brevinin-1 analogues, suggesting a way to design peptides with more specific microbial targets. nih.govfrontiersin.org

Using D-Amino Acids:

Synthesizing analogues with D-amino acids instead of the natural L-amino acids can be a powerful strategy. These peptides often retain a similar level of activity because their membrane-disrupting mechanism does not rely on chiral receptors. nih.gov However, they are resistant to degradation by host proteases, which could enhance their stability and utility in research and therapeutic contexts.

By applying these principles, researchers can systematically modify the this compound sequence to create a library of analogues, each designed to probe a specific aspect of its structure-function relationship or to optimize it for a particular application. mdpi.com

Advanced Analytical Methodologies in Brevinin 1pc Research

Quantitative Analytical Techniques for Brevinin-1Pc Detection and Quantification in Biological Samples

The accurate detection and quantification of this compound in complex biological mixtures, such as frog skin secretions, are foundational to its study. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are the cornerstone techniques for this purpose.

Initially, crude skin secretions are typically extracted and subjected to reversed-phase HPLC (RP-HPLC) for purification. nih.gove-fas.orgresearchgate.net This chromatographic technique separates peptides based on their hydrophobicity. A common procedure involves using a C18 column and a gradient of an organic solvent like acetonitrile (B52724) in an aqueous solution containing an ion-pairing agent such as trifluoroacetic acid (TFA). researchgate.netmdpi.comnih.gov For instance, the purification of a related peptide, Brevinin-1RL1, was achieved on a C18 column with a linear acetonitrile gradient. mdpi.com Similarly, Brevinin-1GHd was eluted using 46% acetonitrile. nih.gov The concentration of the purified peptide can then be determined by measuring its UV absorbance. mdpi.com

Following purification, mass spectrometry is employed for definitive identification and quantification. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are used to determine the precise molecular weight of the peptide. nih.govmdpi.comnih.govmdpi.com This allows for confirmation of the peptide's identity by matching the experimental mass to the theoretical mass calculated from its amino acid sequence. For example, the identity of synthetic Brevinin-1RL1 was confirmed by MALDI-TOF MS to ensure its purity was above 95%. mdpi.com Tandem mass spectrometry (MS/MS) can further provide sequence information through fragmentation analysis, which was used to de novo sequence brevinin peptides from Rana dalmatina. mdpi.com

While specific quantitative assays for this compound are not extensively detailed in the provided literature, the general approach for antimicrobial peptides (AMPs) involves label-free quantification or the use of stable isotope-labeled standards in mass spectrometry workflows. These methods allow for the precise measurement of peptide abundance in various biological samples.

High-Throughput Screening Approaches for Activity Profiling of this compound and Analogs

To overcome the limitations of native peptides, such as potential toxicity, and to enhance their therapeutic properties, researchers often create and screen libraries of peptide analogs. nih.govnih.govenamine.net High-throughput screening (HTS) is a crucial methodology that allows for the rapid, automated testing of large numbers of these analogs for specific biological activities. researchgate.netenamine.net

The process begins with the design and synthesis of a library of this compound analogs. Modifications can include amino acid substitutions, truncations, or chemical alterations like amidation to study structure-activity relationships (SAR). nih.govnih.govmdpi.com For example, studies on Brevinin-2GUb and its analogs involved designing peptides to explore how changes in structure affect antimicrobial activity. nih.gov These peptide libraries can be synthesized using solid-phase peptide synthesis. nih.gov

Once the library is created, HTS assays are employed to profile the activity of each analog. These are typically conducted in microtiter plates (96- or 384-well formats) and involve automated liquid handling and detection systems. researchgate.net Common HTS readouts for antimicrobial activity include:

Broth microdilution assays: to determine the minimum inhibitory concentration (MIC) against various bacterial strains. nih.govmdpi.com

Hemolysis assays: to assess the peptide's toxicity against red blood cells, a critical measure of selectivity. mdpi.commdpi.com

Cytotoxicity assays (e.g., MTT assay): to measure the effect on cancer or normal mammalian cell lines. mdpi.comnih.gov

For instance, the screening of Brevinin-2GUb analogs involved determining their MICs against several bacteria and their cytotoxicity against HaCaT cells. nih.gov Similarly, the anti-proliferative potential of Brevinin-2R derivatives was assessed using MTT assays. researchgate.net Such screening efforts can identify "hit" compounds with improved activity and a better therapeutic index, which can then be selected for further development. The screening of Brevinin-1pl analogs, for example, identified derivatives with enhanced efficacy and reduced cytotoxicity. frontiersin.org

Advanced Imaging Techniques for Visualizing this compound Interactions with Cellular Structures

Visualizing the direct interaction of this compound with bacterial or other cellular structures is key to understanding its mechanism of action. Advanced microscopy techniques provide nanoscale resolution to observe these events.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are widely used to observe the morphological changes induced by brevinin peptides on target cells. mdpi.comgoogle.com SEM provides high-resolution images of the cell surface, revealing damage such as pore formation, blebbing, or clumping. mdpi.comgoogle.com TEM, on the other hand, allows for the visualization of internal cellular structures, showing changes like the release of cytoplasmic contents. mdpi.commdpi.com For example, SEM and TEM studies on Brevinin-1OS and its analogs showed that the peptides caused membrane disruption and leakage of cellular contents in E. coli and MRSA. mdpi.com Similarly, TEM analysis of cells treated with Brevinin-1RL1 revealed features characteristic of necrosis, such as vacuolization and cell rupture. mdpi.com

Fluorescence Microscopy using specific dyes can confirm membrane permeabilization. A common assay involves using DNA-binding dyes like SYTOX Green, which can only enter cells with compromised membranes. frontiersin.orggoogle.com An increase in fluorescence indicates that the peptide has permeabilized the bacterial membrane. This method was used to confirm the membrane-damaging activity of amidated brevinin-1 (B586460) analogs. google.com Confocal microscopy can also be used to track the localization of fluorescently-labeled peptides, as was done with FITC-labeled Brevinin-1RL1, which was shown to aggregate on the surface of tumor cells. mdpi.com

Cryo-electron microscopy (cryo-EM) is an emerging and powerful technique in structural biology that allows for the visualization of biomolecules in their near-native state at high resolution. dntb.gov.uaamericanpeptidesociety.org By flash-freezing samples in vitreous ice, cryo-EM avoids the artifacts associated with chemical fixation or staining. americanpeptidesociety.org This technique is particularly valuable for studying the structure of peptide-membrane complexes and can provide detailed insights into how peptides like this compound assemble on and disrupt lipid bilayers. dntb.gov.uaamericanpeptidesociety.org While specific cryo-EM studies on this compound were not found, the methodology has been applied to other antimicrobial peptides to elucidate their membrane disruption mechanisms. dntb.gov.ua

Omics Technologies in the Study of this compound Effects

Omics technologies, such as proteomics and transcriptomics, provide a global view of the cellular response to treatment with this compound, offering insights beyond direct membrane damage into the complex downstream effects.

Proteomics involves the large-scale study of proteins. In the context of this compound, proteomics can be used to identify the peptide from its natural source. Skin secretions from frogs can be analyzed by separating the proteins and peptides, digesting them, and analyzing the resulting fragments by mass spectrometry to identify the full "peptidome" of the frog's defense system. mdpi.com Furthermore, proteomics can be used to study the cellular response to peptide treatment. By comparing the proteomes of treated and untreated cells, researchers can identify proteins and pathways that are altered by the peptide's activity. For instance, Western blot analysis, a targeted proteomics technique, was used to show that a related peptide, Brevinin-1GHd, suppressed the phosphorylation of key proteins in the MAPK signaling pathway in response to LPS. frontiersin.org

Transcriptomics is the study of the complete set of RNA transcripts in a cell. This technique can reveal how this compound affects gene expression. For example, quantitative real-time PCR (qRT-PCR) can be used to measure the expression levels of specific genes. Studies on Brevinin-1GHd showed that it could inhibit the LPS-induced mRNA expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in a dose-dependent manner. frontiersin.org A similar study on Brevinin-2R demonstrated that it could up-regulate the expression of IL-1β and IL-8 in lung epithelial cells. researchgate.net These findings indicate that in addition to their direct antimicrobial effects, brevinin peptides can modulate the host's immune and inflammatory responses.

Comparative Studies and Broader Implications of Brevinin 1pc Research

Comparison of Brevinin-1Pc with Other Amphibian Peptides and Related Biological Molecules

This compound is a member of the extensive brevinin family of AMPs, which are primarily found in ranid frogs. nih.gov This family is further divided into Brevinin-1 (B586460) and Brevinin-2, distinguished by their length and sequence. Brevinin-1 peptides, including this compound, are typically around 24 amino acids long. nih.gov

A key feature of most brevinin-1 peptides is the "Rana box," a cyclic heptapeptide (B1575542) domain at the C-terminus formed by a disulfide bridge between two cysteine residues. nih.govnih.gov However, the discovery of brevinin-1 peptides lacking this cyclic domain, yet still retaining antimicrobial activity, suggests that the Rana box is not absolutely essential for this function. researchgate.net

When compared to other amphibian peptide families like the temporins, esculentins, and ranatuerins, brevinins exhibit distinct characteristics. Temporins are notably smaller, typically 10-13 residues long, and are active against Gram-positive bacteria but generally not hemolytic. In contrast, many brevinin-1 peptides, while having broad-spectrum antibacterial activity, also show significant hemolytic activity. researchgate.net Esculentins are another major family of amphibian AMPs. frontiersin.org For instance, peptides like brevinin-1Pa, brevinin-1Pb, and this compound have demonstrated effectiveness against Candida albicans, Staphylococcus aureus, and Escherichia coli. researchgate.net

The amino acid sequence of brevinin-1 peptides is not highly conserved across different species, although four residues (Ala⁹, Cys¹⁸, Lys²³, Cys²⁴) are invariant. diva-portal.org This variability in sequence contributes to the diverse biological activities observed within the brevinin family, including antimicrobial, insulin-releasing, and anti-cancer properties. nih.gov

Table 1: Comparison of this compound with Other Amphibian Peptides

Feature This compound Temporins Esculentins Ranatuerins
Family Brevinin-1 Temporin Esculentin Ranatuerin
Typical Length (amino acids) ~24 10-13 Varies Varies
"Rana Box" Present Absent Varies Present
Primary Activity Broad-spectrum antimicrobial Gram-positive antibacterial Broad-spectrum antimicrobial Broad-spectrum antimicrobial
Hemolytic Activity Often significant Generally low Varies Varies

Evolutionary Biology and Functional Divergence of this compound Families

The diversity within the brevinin-1 family is a product of evolutionary processes. Gene duplication events are thought to have led to the expansion of this peptide family, with subsequent divergence in sequence and function. nih.gov This divergence is likely driven by the selective pressures exerted by different pathogens encountered by various frog species. biologists.combiologists.com

Phylogenetic analysis of brevinin-1 sequences often shows that peptides from closely related frog species cluster together, supporting the idea of recent gene duplication and speciation events. nih.gov For example, the high similarity between Brevinin-1GHd, Brevinin-1HL, and Brevinin-1GHa suggests a close evolutionary relationship between the frog species Hoplobatrachus rugulosus, Hylarana latouchii, and Hylarana guentheri. nih.gov

The expression of different brevinin-1 peptides can also vary between populations of the same species, suggesting intraspecies differences in pathogen resistance. nih.gov For instance, studies on the Northern Leopard Frog (Rana pipiens) have shown that different populations express unique repertoires of AMPs, including various brevinin-1 peptides. nih.gov This variation in peptide expression may be linked to balancing selection, where different alleles for AMPs are maintained in a population due to fitness trade-offs associated with each peptide. uzh.ch

This compound as a Model System for Understanding Peptide-Membrane Interactions and Host Defense

This compound and its family members serve as excellent model systems for studying how antimicrobial peptides interact with and disrupt microbial membranes. researchgate.net These peptides are typically cationic and amphipathic, meaning they have both positively charged and hydrophobic regions. nih.gov This structure allows them to preferentially interact with the negatively charged phospholipids (B1166683) present in bacterial membranes. nih.gov

In an aqueous environment, brevinin-1 peptides are generally unstructured, but they adopt an alpha-helical conformation in the presence of a membrane-mimicking environment. diva-portal.org This structural change is crucial for their antimicrobial activity. Several models have been proposed to explain how these peptides disrupt the membrane, including the "barrel-stave," "carpet," and "toroidal pore" models. nih.gov The "carpet-like" model, for example, suggests that the peptides accumulate on the membrane surface, leading to its disruption. nih.gov

The study of brevinin-1 peptides also contributes to our understanding of the amphibian host defense system. bcreptilesandamphibians.ca These peptides are a key component of the innate immune system of frogs, providing a first line of defense against invading pathogens. frontiersin.org The skin secretions of a single frog can contain a complex mixture of numerous AMPs, highlighting the importance of this chemical defense strategy. nih.gov

Contribution of this compound Research to General Biological and Chemical Principles

Research on this compound and the broader brevinin family has contributed to several fundamental principles in biology and chemistry. The vast diversity of these peptides, arising from gene duplication and positive selection, provides a clear example of molecular evolution in action. frontiersin.org It demonstrates how organisms can rapidly adapt their defense mechanisms to changing pathogenic threats. biologists.com

From a chemical perspective, the structure-function relationships of brevinin peptides offer insights into peptide design and engineering. wiley.com Understanding how amino acid sequence, charge, hydrophobicity, and secondary structure relate to antimicrobial and hemolytic activity is crucial for the development of new therapeutic agents. researchgate.net For instance, modifications to the structure of natural brevinins, such as creating analogues with reduced hemolytic activity but retained antimicrobial potency, are an active area of research. researchgate.netfrontiersin.org

Furthermore, the study of how these peptides interact with membranes provides a simplified model for more complex protein-lipid interactions that are fundamental to many cellular processes. researchgate.net The principles learned from brevinin-membrane interactions can be applied to understanding the mechanisms of other membrane-active molecules.

Future Directions and Emerging Research Avenues for Brevinin 1pc

Unexplored Mechanistic Pathways and Novel Biological Targets of Brevinin-1Pc

While the primary antimicrobial mechanism of many Brevinin family peptides involves membrane disruption, the complete picture of this compound's bioactivity is likely more complex. nih.gov Future research is poised to delve into mechanistic pathways beyond simple membrane permeabilization. One area of investigation is the potential for this compound to interact with specific intracellular targets. For instance, some antimicrobial peptides (AMPs) have been shown to bind to DNA, interfering with replication and transcription. researchgate.net Investigating whether this compound can translocate across the microbial membrane and interact with nucleic acids or other cytoplasmic components represents a significant, unexplored avenue.

Furthermore, the role of specific residues and structural motifs in determining the precise mechanism of action requires deeper exploration. The "Rana box," a cyclic heptapeptide (B1575542) domain at the C-terminus, is a characteristic feature of Brevinin-1 (B586460) peptides and is crucial for their activity. nih.govnih.gov However, the exact contribution of this domain to target specificity and the diversity of its interactions with different membrane compositions remain to be fully elucidated. It has been noted that even minor amino acid substitutions within this loop can significantly alter biological activity, suggesting a high degree of specificity in its interactions. mdpi.com

Another emerging area of interest is the potential immunomodulatory and anti-inflammatory activities of Brevinin-1 peptides. A related peptide, Brevinin-1GHd, has been shown to neutralize lipopolysaccharide (LPS) and suppress the release of pro-inflammatory cytokines by inactivating the MAPK signaling pathway. frontiersin.org Exploring whether this compound possesses similar capabilities could open up new therapeutic possibilities beyond its direct antimicrobial effects. Investigating its interactions with host cell receptors and its influence on inflammatory signaling cascades are critical next steps. frontiersin.org Some AMPs are known to act on cell surface receptors, and determining if this compound follows this pattern could reveal novel biological targets. frontiersin.org

The anticancer potential of Brevinin peptides also warrants further investigation for this compound. Other members of the Brevinin family have demonstrated selective cytotoxicity against cancer cells, often through mechanisms involving the disruption of the mitochondrial membrane potential. nih.govnih.gov The increased negative charge on the surface of cancer cells compared to normal cells may facilitate preferential interaction with cationic peptides like this compound. nih.govmdpi.com Future studies should explore the specific molecular interactions between this compound and cancer cell membranes and investigate its potential to induce apoptosis or necrosis. mdpi.com

Table 1: Potential Unexplored Mechanisms and Targets for this compound

Potential Mechanism/TargetRationale for InvestigationKey Research Questions
Intracellular Targeting Some AMPs exhibit intracellular activity. researchgate.netDoes this compound translocate into microbial cells? Does it bind to DNA, RNA, or ribosomes?
Immunomodulation Related Brevinin peptides show anti-inflammatory properties. frontiersin.orgCan this compound neutralize LPS? Does it modulate cytokine release in immune cells?
MAPK Signaling Pathway A known target for other anti-inflammatory Brevinins. frontiersin.orgDoes this compound affect the phosphorylation of ERK, p38, or JNK in response to inflammatory stimuli?
Anticancer Activity Other Brevinins are cytotoxic to cancer cells. nih.govnih.govDoes this compound show selective toxicity towards cancer cell lines? What are the underlying cell death mechanisms (apoptosis, necrosis)?
Receptor Binding Some AMPs interact directly with cell surface receptors. frontiersin.orgDoes this compound bind to specific receptors on host or microbial cells to mediate its effects?

Development of Advanced Synthetic and Analytical Tools for this compound Studies

Advancements in peptide synthesis and analysis are crucial for deepening our understanding of this compound and unlocking its therapeutic potential. While solid-phase peptide synthesis is a standard method, the development of more efficient and scalable synthetic strategies is an ongoing need. ku.dksdu.dkadelaide.edu.au This includes optimizing coupling reagents and purification protocols to improve yield and purity, which is particularly important for producing the quantities of peptide needed for extensive biological testing. ku.dk Furthermore, the synthesis of peptide analogs with specific amino acid substitutions or modifications is essential for structure-activity relationship (SAR) studies. mdpi.com

The creation of "chemistry informer libraries," which are collections of diverse and drug-like molecules, can be a powerful tool for evaluating and refining synthetic methods for peptides like this compound. rsc.org This approach allows for a standardized assessment of reaction success and failures, accelerating the development of robust synthetic protocols. rsc.org

In the realm of analytical tools, there is a need for more sophisticated techniques to characterize the peptide and its interactions. researchgate.netoxford-analytical.co.ukmedicopublication.com High-resolution mass spectrometry techniques, such as LC-MS/MS, are invaluable for confirming the primary sequence and identifying any post-translational modifications. oxford-analytical.co.uknih.gov Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for determining the three-dimensional structure of this compound in different environments, such as in aqueous solution versus a membrane-mimetic environment. researchgate.net

To study the peptide's interaction with membranes, advanced analytical methods are being increasingly employed. researchgate.net Techniques like surface plasmon resonance (SPR) can provide real-time kinetic data on the binding of this compound to lipid bilayers of varying compositions. The use of fluorescently labeled peptide analogs in conjunction with advanced microscopy techniques, such as confocal or total internal reflection fluorescence microscopy (TIRF), allows for the direct visualization of peptide-membrane interactions and pore formation. nih.gov

Table 2: Advanced Synthetic and Analytical Tools for this compound Research

Tool/TechniqueApplication for this compound ResearchPotential Insights
Optimized Solid-Phase Synthesis Production of this compound and its analogs. ku.dksdu.dkHigher yields and purity, enabling more extensive and reliable biological assays.
Chemistry Informer Libraries Standardized evaluation of synthetic routes. rsc.orgMore efficient and robust synthesis protocols.
LC-MS/MS Sequence verification and identification of modifications. oxford-analytical.co.uknih.govConfirmation of peptide identity and characterization of potential variants.
NMR Spectroscopy 3D structure determination in various environments. researchgate.netUnderstanding conformational changes upon membrane binding.
Surface Plasmon Resonance (SPR) Real-time analysis of peptide-lipid binding kinetics.Quantitative data on binding affinity and dissociation rates.
Fluorescence Microscopy (Confocal, TIRF) Visualization of peptide localization and membrane interaction. nih.govDirect observation of membrane permeabilization and pore formation.

This compound as a Research Tool for Fundamental Biological Questions (e.g., membrane biophysics, cell signaling)

Beyond its direct therapeutic potential, this compound serves as an excellent model peptide for investigating fundamental biological processes, particularly in the fields of membrane biophysics and cell signaling. ucalgary.campg.de Its defined amphipathic α-helical structure and its ability to perturb lipid bilayers make it a valuable tool for probing the physical principles that govern biological membranes. nih.govucalgary.ca

In membrane biophysics, this compound can be used to study how peptide-lipid interactions lead to changes in membrane properties such as fluidity, curvature, and permeability. frontiersin.org By systematically varying the lipid composition of model membranes (e.g., giant unilamellar vesicles or supported lipid bilayers) and observing the effects of this compound, researchers can gain insights into the role of specific lipids in mediating peptide activity. mpg.de The use of fluorescent probes that are sensitive to the membrane environment can provide detailed information on how this compound alters lipid packing and organization. nih.gov These studies are not only relevant to understanding antimicrobial action but also contribute to our broader knowledge of membrane protein function and lipid raft dynamics. mpg.de

In the context of cell signaling, the potential immunomodulatory properties of this compound make it a useful probe for dissecting signaling pathways. frontiersin.orgcabimer.es For example, if this compound is found to inhibit LPS-induced inflammation, it could be used to identify the specific molecular checkpoints in the TLR4 signaling cascade that are affected. frontiersin.org By observing which downstream signaling molecules (e.g., kinases, transcription factors) are activated or inhibited in the presence of the peptide, a more detailed map of these complex pathways can be constructed. frontiersin.orgcabimer.es This research could reveal novel regulatory mechanisms in innate immunity.

Integration of this compound Research with Systems Biology and Computational Approaches

The integration of experimental data with systems biology and computational modeling represents a powerful future direction for this compound research. nih.gov Computational models can simulate complex biological systems and allow for thousands of virtual experiments, helping to refine hypotheses and guide laboratory work. nih.govnih.gov

Molecular dynamics (MD) simulations are particularly well-suited for studying this compound at an atomic level. ucalgary.ca These simulations can model the dynamic process of the peptide binding to and inserting into a lipid bilayer, providing a detailed, time-resolved view of pore formation. ucalgary.cashu.ac.uk By calculating the free energy landscapes of these processes, researchers can predict how specific amino acid changes will affect the peptide's activity, thus enabling rational, in silico design of more potent and selective analogs. shu.ac.uk

On a larger scale, systems biology approaches can be used to understand the global cellular response to this compound. Techniques like transcriptomics (RNA-seq) and proteomics can reveal how the expression of thousands of genes and proteins in a microorganism changes upon exposure to the peptide. This data can help to identify compensatory or stress-response pathways that the microbe activates, potentially uncovering novel mechanisms of action or resistance.

The development of multiscale models that integrate data from the molecular to the cellular level will be crucial. plos.org For example, a model could link the atomic-level details of membrane disruption from MD simulations to the resulting changes in ion flux and membrane potential, and ultimately to the global gene expression changes observed in a systems biology experiment. plos.org Such integrated models, coordinated through initiatives like the COmputational Modeling in BIology NEtwork (COMBINE), will provide a more holistic understanding of this compound's function and pave the way for its development as a next-generation therapeutic agent. mbine.org

Q & A

Q. What experimental methodologies are recommended for determining the primary and secondary structural features of Brevinin-1Pc?

  • Methodological Answer : The primary structure (amino acid sequence) of this compound can be elucidated using Edman degradation and tandem mass spectrometry (MS/MS), ensuring high-resolution peptide sequencing. For secondary structure analysis, circular dichroism (CD) spectroscopy in membrane-mimetic environments (e.g., SDS micelles or lipid vesicles) is critical to assess α-helical or β-sheet conformations. Nuclear magnetic resonance (NMR) spectroscopy in aqueous and lipophilic solvents provides atomic-level insights into structural dynamics. Researchers must report buffer conditions, temperature, and instrument calibration parameters to ensure reproducibility .

Q. How should in vitro antimicrobial assays be designed to evaluate this compound’s efficacy against Gram-negative and Gram-positive bacteria?

  • Methodological Answer : Use standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., polymyxin B) and negative controls (vehicle-only treatments). Test a diverse panel of reference strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) and clinical isolates to assess spectrum breadth. Replicate experiments in triplicate across independent batches to account for biological variability. Report growth media composition, incubation time, and inoculum size, as these variables significantly impact MIC results .

Q. What in vivo models are appropriate for preliminary toxicity and efficacy profiling of this compound?

  • Methodological Answer : Zebrafish (Danio rerio) embryos are cost-effective for acute toxicity screening (LC50 determination) due to their transparency and rapid development. For mammalian models, use BALB/c mice to evaluate systemic toxicity (e.g., hemolytic activity via erythrocyte lysis assays) and localized efficacy in skin infection models. Adhere to ethical guidelines (e.g., ARRIVE 2.0) for sample size justification, randomization, and blinding. Include histopathological analysis of treated tissues to assess cellular damage .

Advanced Research Questions

Q. How can researchers resolve contradictory reports on this compound’s cytotoxicity across different cell lines?

  • Methodological Answer : Conduct a meta-analysis of published data to identify confounding variables, such as cell type (e.g., primary vs. immortalized lines), exposure time, and assay endpoints (e.g., MTT vs. LDH release). Perform side-by-side experiments under standardized conditions, controlling for serum content in culture media, which can sequester peptides. Use flow cytometry to distinguish membrane permeabilization from apoptosis/necrosis mechanisms. Transparently report raw data and statistical variance in supplementary materials to enable cross-study comparisons .

Q. What advanced biophysical techniques can elucidate this compound’s membrane interaction mechanisms?

  • Methodological Answer : Surface plasmon resonance (SPR) quantifies real-time binding kinetics to lipid bilayers with varying phospholipid compositions (e.g., mimicking bacterial vs. mammalian membranes). Cryo-electron microscopy (cryo-EM) can visualize pore formation in liposomes at near-atomic resolution. Molecular dynamics (MD) simulations, parameterized with experimental data, model peptide-lipid interactions over microsecond timescales. Validate findings using fluorescence anisotropy to measure membrane fluidity changes post-treatment .

Q. How should dose-response relationships in this compound efficacy studies be statistically analyzed to ensure robustness?

  • Methodological Answer : Apply nonlinear regression models (e.g., log-logistic or Hill equations) to calculate EC50/IC50 values. Use bootstrapping (≥1,000 iterations) to estimate 95% confidence intervals and assess model fit. For synergy studies (e.g., with antibiotics), employ the Chou-Talalay combination index method. All statistical code and raw datasets must be archived in open-access repositories to facilitate reproducibility .

Key Considerations for Data Presentation

  • Tables : Include comparative MIC tables with strain-specific data, noting deviations from published values.
  • Figures : Use heatmaps to visualize structure-activity relationships (e.g., charge vs. hydrophobicity) and dose-response curves.
  • Ethics : Explicitly state compliance with institutional animal care protocols and human tissue use guidelines .

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